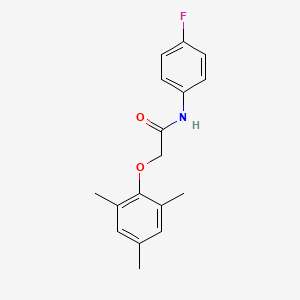

![molecular formula C15H20N2OS2 B5577811 2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions that are efficient and can be performed under mild conditions. For instance, Singh et al. (2022) described the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles, a process that might closely resemble the synthesis of the compound due to the structural similarities and the use of similar functional groups (Singh et al., 2022). Such methodologies highlight the versatility and efficiency of synthesizing complex thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including the compound of interest, can be elucidated using spectroscopic techniques and X-ray diffraction studies. Haroon et al. (2018) provided insights into the molecular geometry, vibrational assignments, and chemical shifts of similar thiazole derivatives through experimental and theoretical (DFT) studies, offering a foundation for understanding the molecular structure of complex thiazoles (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, attributing to their reactivity towards nucleophilic and electrophilic agents. Kumar et al. (2013) explored the chemoselective thionation-cyclization of functionalized enamides, a reaction that could potentially be applied to modify or synthesize the compound , indicating the chemical versatility of thiazole derivatives (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in chemical synthesis and drug design. Lynch and Mcclenaghan (2004) discussed the crystal structures of thiazole carboxylates, providing a basis for understanding the physical properties of such compounds, including the one under discussion (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and functional group compatibility, are crucial for their application in organic synthesis and drug development. The synthesis and functionalization approaches described by Yavari et al. (2009) for ethyl 1,3-thiazole-5-carboxylates highlight the chemical properties and reactivity patterns that could be relevant to the compound of interest (Yavari et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Novel Synthetic Routes and Compounds : Research has focused on developing novel synthetic routes for creating thiazole derivatives, including methods for the facile ring closure and cyclization processes. For instance, the use of ethyl chloroformate/DMF mixture for ring closure of amino thiazole carboxamide to produce thiazolo[5,4-d]pyrimidines with potential biological activities has been explored (El-Bayouki & Basyouni, 1988). Additionally, the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent to synthesize trisubstituted thiazoles introduces functional diversity to the thiazole scaffold (Kumar, Parameshwarappa, & Ila, 2013).

Regioselective Synthesis : The regioselective synthesis of disubstituted thiazoles via cyclization of dithioates with isocyanides, offering a route to synthesize N-aryl/alkylthiazole carboxamides and ethyl thiazole carboxylates, demonstrates the versatility of thiazole chemistry in generating structurally diverse compounds (Singh et al., 2022).

Materials Science Applications

- Electronic Structure and Conductivity : The introduction of bulky substituents in the synthesis of organic semiconductors, such as the replacement of the ethyl group with an isopropyl one in [Au(Et-thiazdt)2] to generate a novel molecular conductor, highlights the application of thiazole derivatives in controlling solid-state structures and charge mobility in organic electronics (Filatre-Furcate et al., 2016).

Biological Activity Studies

- Herbicidal Activity : The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates and their evaluation as herbicidal inhibitors of PSII electron transport showcases the potential of thiazole derivatives in agricultural chemistry. Certain compounds in this class demonstrated excellent herbicidal activities, underlining the utility of thiazole carboxamides in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).

Eigenschaften

IUPAC Name |

4-methyl-N-[2-(5-methylthiophen-2-yl)ethyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS2/c1-9(2)15-17-11(4)13(20-15)14(18)16-8-7-12-6-5-10(3)19-12/h5-6,9H,7-8H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAURNKCNJWAQGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCNC(=O)C2=C(N=C(S2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)